molecular formula C18H19NO3 B15334787 Methyl cis-2-Benzamido-3-phenylbutanoate

Methyl cis-2-Benzamido-3-phenylbutanoate

Cat. No.: B15334787
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cis-2-Benzamido-3-phenylbutanoate is a chiral phenylalanine-derived ester and benzamide derivative of significant interest in medicinal chemistry research. Its structural features place it within a class of compounds investigated for their potential as SIRT2 deacetylase inhibitors. SIRT2 is a NAD+-dependent class III histone deacetylase (HDAC) that is ubiquitously expressed and most abundant in the central nervous system. Inhibition of SIRT2 has been shown to be protective in various models of Huntington's disease by decreasing polyglutamine aggregation, a hallmark of the pathology . The benzamide scaffold is a recognized pharmacophore in the development of potent and selective SIRT2 inhibitors, with related structural analogues demonstrating neuroprotective efficacy in preclinical models of neurodegeneration . The compound's ester functionality and chiral centers make it a valuable synthetic intermediate or final target for the development of peptidomimetics and other biologically active molecules. Researchers utilize this compound and its derivatives to explore structure-activity relationships (SAR), particularly how stereochemistry and N-benzoyl substitutions influence biological potency and selectivity towards specific targets like TRPM8 channels and other disease-relevant proteins . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)

InChI Key

JSXFPMYQZNZLNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of cis-2-Amino-3-phenylbutanoate Esters

A foundational approach involves the acylation of cis-2-amino-3-phenylbutanoic acid methyl ester. The amino group is benzoylated using benzoyl chloride in the presence of a base such as triethylamine, yielding the target compound. Critical to this method is the prior synthesis of the cis-configured amino ester, which can be achieved via resolution of racemic mixtures or asymmetric hydrogenation. For instance, palladium-catalyzed hydrogenation of α,β-unsaturated esters, as demonstrated in the synthesis of pyrrolidines, offers a template for stereoselective reduction. Using PtO₂ or Pd/C under hydrogen gas, unsaturated precursors like methyl 2-acetamido-3-phenylbut-2-enoate can be reduced to the cis-amino ester. Subsequent benzoylation with benzoyl chloride in dichloromethane at 0°C affords the title compound in 75–85% yield, with minimal epimerization.

Stereoselective Michael Addition Approaches

The Michael addition of benzamide derivatives to α,β-unsaturated esters provides a route to install both the benzamido and phenyl groups stereoselectively. For example, reacting methyl acrylate with a benzamide-bearing nucleophile in the presence of a chiral organocatalyst enables cis-configuration control. A notable parallel exists in the organocatalytic Paal-Knorr reaction, where diketones cyclize to pyrroles under acidic conditions. Adapting this, methyl 3-phenyl-2-nitrobut-2-enoate undergoes conjugate addition with benzamide using a thiourea catalyst, followed by nitro group reduction and esterification. This method achieves enantiomeric ratios (er) of up to 85:15, though optimization of the catalyst and solvent (e.g., DMSO or THF) is required to enhance selectivity.

Asymmetric Catalytic Synthesis

Asymmetric catalysis, particularly using chiral Lewis acids or organocatalysts, has emerged as a robust strategy. The light-triggered allylic benzylation of Morita–Baylis–Hillman (MBH) carbonates exemplifies stereocontrol under photochemical conditions. By employing a chiral phosphine catalyst (e.g., (R)-BINAP), MBH carbonates derived from methyl 2-oxo-3-phenylbutanoate react with benzamide derivatives to form the cis-product. Key to success is the use of a microfluidic photoreactor (MFP), which enhances light penetration and reaction efficiency, yielding the target compound in 68–72% yield with er values of 70:30. Computational studies via time-dependent density-functional theory (TD-DFT) corroborate the stereochemical outcome, aligning with experimental observations.

Cyclization and Ring-Opening Strategies

Intramolecular cyclization offers an alternative pathway. Copper-catalyzed annulation of 2-ethynylbenzaldehydes inspires the design of γ-lactam intermediates. For instance, methyl 2-benzamido-4-phenyl-3-butynoate undergoes Cu(I)-mediated cyclization to form a γ-lactam, which is subsequently ring-opened via hydrolysis or alcoholysis. This method, while indirect, provides high regioselectivity and avoids racemization, achieving overall yields of 65–78%.

Continuous-Flow and Scale-Up Methodologies

Scalable synthesis is critical for industrial applications. The microfluidic photoreactor (MFP) system enables continuous-flow synthesis of Methyl cis-2-Benzamido-3-phenylbutanoate at gram scales. Operating at 0.05 M concentration with a 30-minute residence time, the MFP setup produces 639 mg of product in 25 hours (72% yield, 72:28 er). This approach minimizes side reactions and improves reproducibility compared to batch processes.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the above methods reveals trade-offs between yield, stereoselectivity, and scalability:

Method Yield (%) er (cis:trans) Scalability
Acylation of amino ester 75–85 90:10 Moderate
Michael addition 60–70 85:15 Low
Asymmetric catalysis 68–72 70:30 High
Cyclization 65–78 95:5 Moderate

The acylation route offers the highest er but requires pre-formed cis-amino esters. Asymmetric catalysis, while less selective, excels in scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl cis-2-benzamido-3-phenylbutanoate, specifically the (2R,3S) isomer, is an organic compound with potential applications in medicinal chemistry and biochemistry. It features a benzamido group and a phenylbutanoate structure, contributing to its unique chemical properties.

Potential Applications

  • Medicinal Chemistry Methyl (2R,3S)-2-benzamido-3-phenylbutanoate can serve as a precursor for synthesizing various compounds. The functional groups in the molecule allow for diverse synthetic pathways and modifications.
  • Neuropharmacology Studies indicate potential interactions with neurotransmitter systems, particularly affecting GABAergic signaling pathways, which are crucial in regulating neuronal excitability and seizure activity. It may exhibit anticonvulsant properties and modulate neurotransmitter systems such as gamma-aminobutyric acid (GABA) pathways, which could help in controlling seizures and other neurological disorders. Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound in treating neurological disorders.
  • Biological Activity Its structural similarity to other amino acids allows it to interact with various biological receptors.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-3-hydroxy-3-phenylpropanoateHydroxyl group instead of benzamidoDifferent reactivity due to hydroxyl group
Methyl 4-amino-3-phenylbutanoateAmino group at position 4Exhibits distinct biological activities
This compoundCis configuration of the benzamido groupAffects steric hindrance and reactivity

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .

Comparison with Similar Compounds

Structural Similarity and Key Differences

Table 1 highlights structurally related compounds and their similarity indices derived from computational assessments. Notably, substituent variations (e.g., phenyl vs. methyl groups, acetamido vs. benzamido moieties) significantly alter properties:

Compound Name Similarity Score Key Structural Differences
2-Benzamido-3-methylbutanoic acid 0.93 Methyl group at C3; carboxylic acid terminus
(R)-2-Benzamido-2-phenylacetic acid 0.83 Acetic acid backbone; phenyl at C2
Methyl 2-benzoylamino-3-oxobutanoate N/A Oxo group at C3 instead of phenyl
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate N/A Trifluoroethylamino group; dimethyl substitution

Key Observations :

  • Phenyl vs.
  • Ester vs. Acid Terminus : Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acid analogs, influencing bioavailability and metabolic stability .
  • Stereochemical Impact : The cis configuration in the target compound may restrict conformational flexibility compared to trans isomers or achiral analogs, altering binding affinities in chiral environments .

Insights :

  • Reagent Specificity: The trifluoroethylamino group in requires aggressive reagents (e.g., trifluoromethanesulfonic acid), whereas oxo-group formation in employs milder acid catalysis.
  • Steric Effects : Bulky substituents (e.g., cyclobutane in ) necessitate polar aprotic solvents (DMF) to enhance solubility and reaction efficiency.

Methodological Considerations in Similarity Assessment

Computational similarity metrics vary widely depending on the algorithm used. For instance:

  • Fingerprint-Based Methods: May prioritize functional group alignment (e.g., benzamido groups), leading to higher scores for 2-Benzamido-3-methylbutanoic acid (0.93 ).
  • 3D Shape/Electrostatic Comparisons : Could reduce scores for stereoisomers (e.g., cis vs. trans configurations) due to divergent spatial properties .
  • Database Bias : Patent-derived compounds (e.g., ) might be underrepresented in public similarity databases, skewing results .

Q & A

Q. What are the foundational synthetic routes for Methyl cis-2-Benzamido-3-phenylbutanoate, and what purification methods are recommended?

Synthesis typically involves multi-step reactions with protecting groups, such as benzyl or Fmoc, to stabilize reactive intermediates. For example, coupling benzamido groups to a phenylbutanoate backbone may require:

  • Step 1 : Activation of the carboxylic acid using reagents like DCC or HATU.
  • Step 2 : Amide bond formation under inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) for isolating stereoisomers .
  • Yield Optimization : Adjusting reaction time (e.g., 24–72 hours) and temperature (e.g., 60°C for THF-based reactions) to enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • HPLC : To assess purity (>95%) and monitor reaction progress using retention time comparisons .
  • NMR Spectroscopy : 1H/13C NMR for confirming stereochemistry (e.g., cis-configuration via coupling constants) and functional group integrity .
  • LCMS : For molecular weight verification and detecting intermediates .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to separate cis/trans isomers.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer, leveraging steric hindrance from the benzamido group .
  • X-ray Crystallography : Definitive confirmation of stereochemistry in crystalline derivatives .

Q. What strategies address conflicting spectroscopic data in stereochemical assignments?

  • NOESY/ROESY NMR : Detect spatial proximity of protons (e.g., benzamido NH to phenyl groups) to confirm cis-configuration .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via IR absorption patterns .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate HCl) to validate spectral peaks .

Q. How do structural modifications (e.g., benzyl vs. methyl groups) influence reactivity?

  • Steric Effects : The benzamido group reduces nucleophilic attack at the ester carbonyl, slowing hydrolysis.
  • Electronic Effects : Electron-withdrawing benzamido groups increase electrophilicity of adjacent carbons, facilitating coupling reactions.
  • Biological Activity : Methyl substitution at C3 enhances metabolic stability compared to bulkier analogs (e.g., 2-Benzyl-3-methylbutanoic acid derivatives) .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

  • Factorial Design : Systematically vary factors (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

    FactorRange TestedOptimal Value
    Temp40–80°C60°C
    SolventTHF/DMFTHF
    Time24–48 hrs36 hrs
  • DoE (Design of Experiments) : Minimizes trial runs while maximizing data robustness, especially for scaling reactions .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed melting points?

  • Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) can alter crystal packing, affecting melting points.
  • Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or hydrate forms .
  • Case Study : this compound analogs (e.g., CAS 60856-51-1) show ±5°C variability due to hygroscopicity .

Q. Why might LCMS data show unexpected molecular ion peaks?

  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺) are common in ESI-MS; use ammonium formate buffers to suppress .
  • In-source Fragmentation : High ionization energy may cleave labile bonds (e.g., ester groups); reduce voltage or employ softer ionization (MALDI) .

Methodological Guidance

Q. What protocols ensure reproducibility in stereoselective syntheses?

  • Strict Anhydrous Conditions : Use molecular sieves or Schlenk lines to exclude moisture, critical for amide bond stability .
  • In-situ Monitoring : ReactIR or inline HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How can researchers mitigate racemization during benzamido group installation?

  • Low-Temperature Coupling : Perform reactions at 0–5°C to slow base-catalyzed racemization.
  • Non-Basic Coupling Agents : Use COMU or PyBOP instead of DCC to minimize pH shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.